Antiproliferative SAR: 4-Methylphenoxy vs. Naphthalen-2-yloxy in NPC-TW01 Cells
In a study of tetrahydroquinolin-6-yloxy acetamide derivatives, the naphthalen-2-yloxy analog (compound 18) exhibited an IC50 of 0.6 μM against NPC-TW01 nasopharyngeal carcinoma cells, identified as the most potent within the series. [1] While direct IC50 data for the target 4-methylphenoxy compound is not available in this study, the SAR indicates that replacement of the 4-methylphenoxy group with a bulkier naphthalen-2-yloxy group yields potent antiproliferative activity. This suggests that the specific aryl ether moiety is a critical determinant of cellular potency, and the 4-methylphenoxy variant may present a distinct potency window suitable for mechanistic profiling where extreme potency is not required.
| Evidence Dimension | Antiproliferative IC50 against NPC-TW01 cells |
|---|---|
| Target Compound Data | Not reported in the cited study; experimental characterization is required |
| Comparator Or Baseline | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (Compound 18): IC50 = 0.6 μM |
| Quantified Difference | Cannot be calculated without target compound data; qualitative SAR trend observed |
| Conditions | NPC-TW01 nasopharyngeal carcinoma cell line; MTT or similar viability assay |
Why This Matters
Understanding the potency differential guides selection of the 4-methylphenoxy compound as a potential moderate-activity tool compound, avoiding the extreme potency of the naphthalene analog that might obscure mechanistic studies or reduce selectivity.
- [1] Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Eur. J. Med. Chem. 2012, 58, 441-451. View Source
